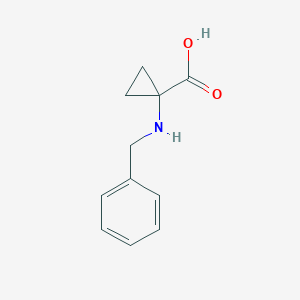
1-(benzylamino)cyclopropane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzylamino)cyclopropane-1-carboxylic acid (BCP) is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. It is a chiral compound that has two enantiomers, namely R-BCP and S-BCP. The synthesis of BCP has been extensively reported in the literature, and various methods have been developed for its preparation.
Mécanisme D'action
The mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid is not fully understood. However, it has been suggested that 1-(benzylamino)cyclopropane-1-carboxylic Acid may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins.
Effets Biochimiques Et Physiologiques
1-(benzylamino)cyclopropane-1-carboxylic Acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress the replication of viruses, and inhibit the growth of bacteria. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its ability to inhibit the growth of cancer cells and viruses. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(benzylamino)cyclopropane-1-carboxylic Acid. One direction is the development of new synthesis methods that can yield higher yields of 1-(benzylamino)cyclopropane-1-carboxylic Acid and its enantiomers. Another direction is the study of the mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can help to identify new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(benzylamino)cyclopropane-1-carboxylic Acid can help to optimize its use as a drug candidate.
Méthodes De Synthèse
The synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid can be achieved through several methods. One of the most common methods involves the reaction of benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method yields both enantiomers of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be separated using chiral chromatography.
Another method for the synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a chiral catalyst. This method yields only one enantiomer of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be easily separated from the other enantiomer.
Applications De Recherche Scientifique
1-(benzylamino)cyclopropane-1-carboxylic Acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been studied for its potential use as a building block for the synthesis of new drugs.
Propriétés
Numéro CAS |
119111-62-5 |
|---|---|
Nom du produit |
1-(benzylamino)cyclopropane-1-carboxylic Acid |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(benzylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(6-7-11)12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) |
Clé InChI |
OEAREUSJNXNILN-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCC2=CC=CC=C2 |
SMILES canonique |
C1CC1(C(=O)O)NCC2=CC=CC=C2 |
Synonymes |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



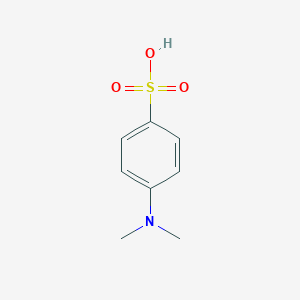
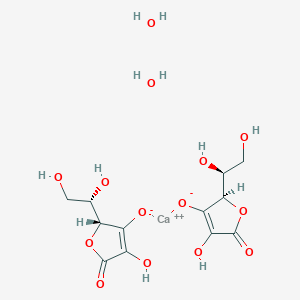
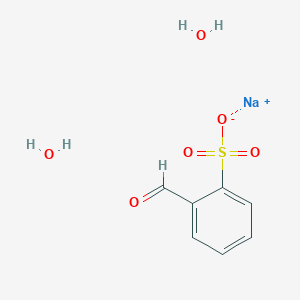
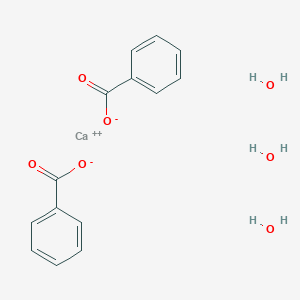
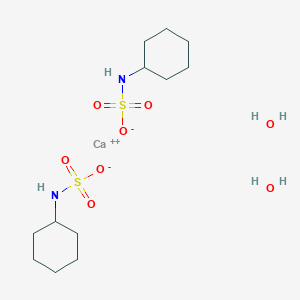
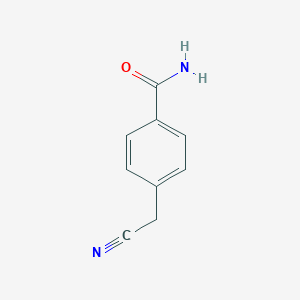
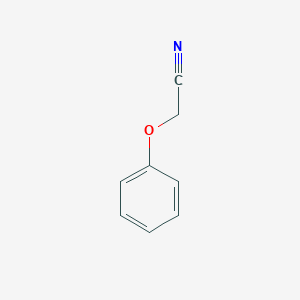
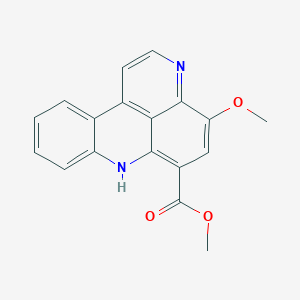
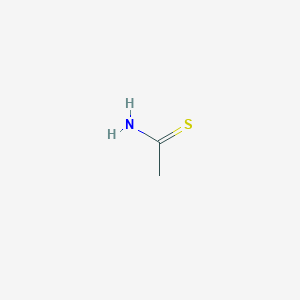
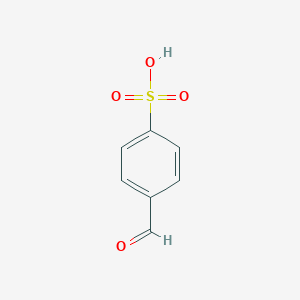
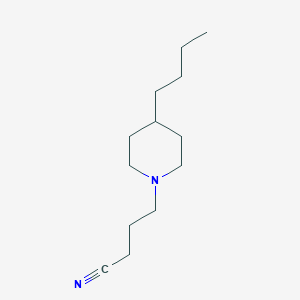
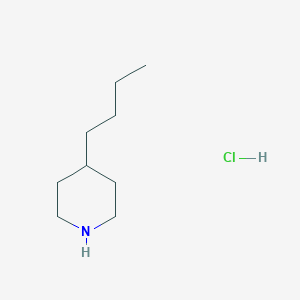
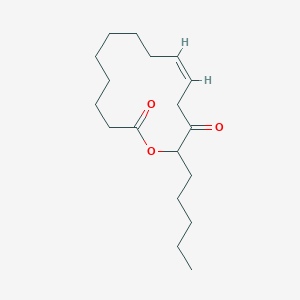
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)